Product packaging for 6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine(Cat. No.:)

6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12508516
M. Wt: 263.01 g/mol
InChI Key: GZBIYWBNVSRTKH-UHFFFAOYSA-N
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Description

Significance of the Pyrazolo[3,4-b]pyridine Core in Organic Synthesis and Chemical Biology

The pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system that has garnered substantial attention in both organic synthesis and chemical biology. mdpi.com Its structural resemblance to purine (B94841) bases, such as adenine (B156593) and guanine, makes it a privileged scaffold in medicinal chemistry. mdpi.comresearchgate.net This similarity allows pyrazolo[3,4-b]pyridine derivatives to interact with biological targets that typically bind purines, leading to a wide array of pharmacological activities.

In recent years, research has highlighted the diverse biological potential of pyrazolo[3,4-b]pyridine derivatives, including their use as:

Anticancer agents nih.govresearchgate.net

Antiviral compounds mdpi.comnih.govresearchgate.net

Antimicrobial agents nih.govresearchgate.net

Inhibitors of various kinases nih.gov

Agents targeting neurodegenerative diseases like Alzheimer's mdpi.comnih.gov

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several strategies, most notably by constructing the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or vice versa. mdpi.comnih.govcdnsciencepub.com The versatility of these synthetic routes allows for the introduction of a wide range of substituents at various positions, enabling the fine-tuning of the molecule's properties for specific applications. mdpi.com Beyond medicinal applications, these compounds are also utilized in the development of organic materials, such as chemosensors. nih.govresearchgate.net

Rationale for Investigating 6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine: A Focused Academic Perspective

The focused investigation of this compound stems from the strategic incorporation of two different halogen atoms onto the pyrazolo[3,4-b]pyridine core. Each halogen imparts distinct chemical properties that are highly valuable in modern organic synthesis and drug discovery.

The iodine atom at the 4-position is a particularly useful functional group. Its presence allows for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from the this compound scaffold. The C-I bond is relatively weak, making it a reactive site for such transformations.

The fluorine atom at the 6-position also plays a crucial role. Fluorine is a bioisostere for a hydrogen atom but possesses unique electronic properties. Its high electronegativity can significantly alter the acidity, basicity, and metabolic stability of a molecule. In the context of medicinal chemistry, the introduction of a fluorine atom can often lead to improved pharmacokinetic and pharmacodynamic properties, such as enhanced binding affinity to target proteins and increased metabolic stability.

Therefore, the combination of a synthetically versatile iodine atom and a property-modulating fluorine atom in a single molecule makes this compound a highly attractive building block for the synthesis of novel and potent biologically active compounds.

Overview of Current Research Trajectories Involving Halogenated Pyrazolo[3,4-b]pyridines

Current research on halogenated pyrazolo[3,4-b]pyridines is largely centered on their utility as synthetic intermediates and their potential as therapeutic agents. The strategic placement of halogens on the pyrazolo[3,4-b]pyridine ring system opens up diverse avenues for chemical modification and biological exploration.

One major research trajectory involves the use of halogenated pyrazolo[3,4-b]pyridines as precursors for the synthesis of more complex molecules through cross-coupling reactions. For instance, iodo-substituted pyrazolo[3,4-b]pyridines are frequently employed in the construction of novel kinase inhibitors and other targeted therapies. nih.gov The development of efficient and regioselective halogenation and subsequent coupling reactions is an active area of investigation. researchgate.net

Another significant area of research is the exploration of the biological activities of halogenated pyrazolo[3,4-b]pyridines themselves. The introduction of halogens can directly influence the pharmacological profile of the parent compound. For example, fluorinated derivatives are often investigated for their potential to act as enzyme inhibitors or receptor modulators with improved potency and bioavailability. Research has shown that even the type and position of the halogen can dramatically impact the biological activity of the compound.

Furthermore, studies are being conducted to understand the structural and electronic effects of halogenation on the pyrazolo[3,4-b]pyridine system. Techniques such as X-ray crystallography and computational modeling are used to elucidate how halogen bonding and other non-covalent interactions influence the solid-state packing and solution-phase behavior of these compounds. nih.gov This fundamental understanding is crucial for the rational design of new materials and therapeutic agents based on the halogenated pyrazolo[3,4-b]pyridine scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3FIN3 B12508516 6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3FIN3

Molecular Weight

263.01 g/mol

IUPAC Name

6-fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C6H3FIN3/c7-5-1-4(8)3-2-9-11-6(3)10-5/h1-2H,(H,9,10,11)

InChI Key

GZBIYWBNVSRTKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(NN=C2)N=C1F)I

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Fluoro 4 Iodo 1h Pyrazolo 3,4 B Pyridine

Retrosynthetic Analysis and Strategic Disconnections for the 6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine Scaffold

The two principal retrosynthetic pathways are (Figure 1):

Strategy A: Pyridine (B92270) Ring Annulation. This approach involves disconnecting the pyridine ring, which entails starting with a pre-formed, appropriately substituted pyrazole (B372694) ring. The key bond formations are typically between C4-C5 and N7-C6 or C5-C6 and N7-C1 of the final scaffold. This strategy relies on the cyclization of a pyrazole derivative bearing a reactive amino group with a three-carbon electrophilic synthon that will form the pyridine ring. nih.gov

Strategy B: Pyrazole Ring Annulation. In this alternative strategy, the pyrazole ring is disconnected, and the synthesis begins with a pre-functionalized pyridine core. The critical bond formations are N1-N2 and N2-C3. This pathway typically involves the reaction of a hydrazine (B178648) derivative with a pyridine precursor that has ortho-positioned functional groups, such as a halogen and a carbonyl or cyano group, which facilitate the cyclization. researchgate.netnih.gov

The choice between these strategies for synthesizing this compound depends on the availability of the requisite halogenated precursors and the desired regiochemical control during the key cyclization and functionalization steps.

Figure 1: Primary retrosynthetic disconnections for the pyrazolo[3,4-b]pyridine scaffold, illustrating Strategy A (pyridine ring formation from a pyrazole precursor) and Strategy B (pyrazole ring formation from a pyridine precursor).
Figure 1. Primary retrosynthetic disconnections for the pyrazolo[3,4-b]pyridine scaffold, illustrating Strategy A (pyridine ring formation from a pyrazole precursor) and Strategy B (pyrazole ring formation from a pyridine precursor).

Novel Synthetic Routes and Precursor Utilization for this compound

Building upon the retrosynthetic framework, several novel synthetic routes have been developed. These routes utilize a variety of precursors designed to incorporate the required fluoro and iodo substituents either before or after the formation of the heterocyclic core.

Cyclization Strategies for Pyrazolo Ring Formation

This approach (Strategy B) hinges on the construction of the pyrazole ring onto a pre-existing, highly substituted pyridine. The success of this strategy is contingent on the synthesis of a pyridine precursor containing the necessary functionalities for cyclization with hydrazine.

A plausible precursor for the target molecule would be a 2-chloro-3-cyano-6-fluoro-4-iodopyridine or a 2-chloro-3-formyl-6-fluoro-4-iodopyridine . The reaction of such a precursor with hydrazine hydrate (B1144303) would proceed via an initial nucleophilic aromatic substitution (SNAr) of the C2-chloro group by hydrazine, followed by an intramolecular condensation between the newly introduced hydrazine moiety and the C3-cyano or C3-formyl group to yield the fused pyrazole ring. researchgate.netnih.gov Efficient methods for the synthesis of pyrazolo[4,3-b]pyridines have been developed from readily available 2-chloro-3-nitropyridines, which undergo a sequence of SNAr and a modified Japp–Klingemann reaction. nih.gov This highlights the utility of functionalized pyridines as key intermediates for building the pyrazole ring.

Functionalization Approaches at the Pyridine Moiety

Constructing the pyridine ring onto a pyrazole core (Strategy A) offers considerable flexibility in introducing substituents at positions C4, C5, and C6. nih.gov

Key methodologies include:

Condensation with 1,3-Dicarbonyl Compounds: The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a classical and widely used method. mdpi.comnih.gov To achieve the desired 6-fluoro-4-iodo substitution pattern, a specifically designed dicarbonyl precursor, such as a 2-fluoro-4-iodo-1,3-dicarbonyl compound, would be required. The regioselectivity of the cyclization can be an issue with unsymmetrical dicarbonyls, often dictated by the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov

Reaction with α,β-Unsaturated Ketones: 5-Aminopyrazoles can react with α,β-unsaturated ketones, where a Michael addition is followed by cyclization and dehydration/oxidation to form the pyridine ring. nih.govmdpi.com

Gould-Jacobs Reaction: This reaction uses a 3-aminopyrazole (B16455) and diethyl 2-(ethoxymethylene)malonate or a similar synthon. It typically yields a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, which can be converted to a 4-chloro derivative using phosphoryl chloride (POCl₃). nih.gov This 4-chloro intermediate serves as a versatile handle for further functionalization, including potential conversion to the 4-iodo derivative via halogen exchange or cross-coupling reactions.

Cascade Cyclization with Alkynyl Aldehydes: A modern approach involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. nih.govmdpi.com This method allows for the construction of diversified pyrazolo[3,4-b]pyridine frameworks and can be adapted to introduce halogens. nih.govmdpi.com

Regioselective Introduction of Fluoro and Iodo Substituents

The precise and regioselective installation of halogen atoms is a critical challenge in the synthesis of this compound.

Fluorine Introduction: Direct C-H fluorination of heterocyclic systems is often challenging. Therefore, the fluorine atom at the C6 position is typically introduced by using a fluorinated precursor. In Strategy A, this could be a fluorinated β-dicarbonyl compound. In Strategy B, a pyridine starting material already containing fluorine at the desired position, such as a derivative of 2,5-difluoropyridine or 2-chloro-5-fluoropyridine , would be employed. For instance, the synthesis of fluorinated precursors like 4-bromo-2,6-difluoroaniline (B33399) has been reported, which can be used to build more complex fluorinated heterocyclic systems. nih.gov

Iodine Introduction: The iodine atom at the C4 position can be introduced in several ways.

From a Precursor: Using an iodinated three-carbon synthon in a pyridine ring annulation strategy (Strategy A).

Late-Stage Functionalization: Direct C-H iodination of a pre-formed 6-fluoro-1H-pyrazolo[3,4-b]pyridine scaffold. While direct iodination of pyrazolo[3,4-b]pyridines often occurs at the C3 position with reagents like N-iodosuccinimide (NIS) or iodine/KOH, specific conditions can achieve functionalization at other positions. nih.govrsc.org For example, a cascade reaction of 5-aminopyrazoles and alkynyl aldehydes in the presence of molecular iodine can lead to 4-iodo-pyrazolo[3,4-b]pyridines. mdpi.com Methods for the regioselective C4-iodination of pyrazoles using ceric ammonium (B1175870) nitrate (B79036) (CAN) and iodine have also been developed, which could potentially be adapted for the pyrazolopyridine system. nih.gov

From an Intermediate: The Gould-Jacobs reaction can produce a 4-chloro intermediate, which could then be converted to the 4-iodo derivative. nih.gov Furthermore, modern methods allow for the direct C4-functionalization of pyridines via metalation (e.g., with n-butylsodium) and subsequent trapping with an electrophile, or via Negishi cross-coupling after transmetalation to zinc. nih.govnih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that influence the efficiency of the synthesis include the choice of catalyst, solvent, temperature, and reaction methodology.

Key Optimization Parameters:

ParameterDescriptionExamples & Findings
Catalyst Lewis acids, Brønsted acids, or metal catalysts can promote cyclization and improve yields.ZrCl₄ has been used effectively for the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones. mdpi.comFeCl₃ , L-proline, and various other catalysts have been employed in multicomponent reactions to synthesize the pyrazolopyridine core. researchgate.net Palladium catalysts are essential for cross-coupling reactions to functionalize the scaffold. nih.gov
Solvent The polarity and boiling point of the solvent can significantly affect reaction rates and selectivity.Acetic acid is a common solvent for condensations involving aminopyrazoles and dicarbonyls. nih.gov A mixture of EtOH/DMF was found to be optimal for dissolving reactants in a ZrCl₄-catalyzed synthesis. mdpi.comIonic liquids like [bmim][BF₄] have been used as reusable media, sometimes influencing product selectivity.
Temperature Reaction temperature can control kinetic versus thermodynamic products and overcome activation energy barriers.Elevated temperatures are often required for cyclization reactions. However, in some cases, controlling the temperature can switch selectivity between different products, such as between hydrogenated and fully aromatized pyrazolopyridines. Microwave irradiation has been used to accelerate reactions and improve yields. researchgate.net
Reaction Type The choice of reaction setup can impact efficiency and sustainability.One-pot and multicomponent reactions are highly efficient as they reduce the number of intermediate purification steps, saving time and resources. researchgate.netnih.gov One-pot procedures have been developed for synthesizing pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines. nih.gov

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The integration of green chemistry principles into the synthesis of complex molecules like this compound is an area of growing importance. nih.gov The focus is on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Sustainable Synthetic Strategies:

Green Chemistry PrincipleApplication in Pyrazolopyridine Synthesis
Catalysis The use of non-toxic, inexpensive, and reusable catalysts is a key green approach. ZrCl₄ is considered a green Lewis acid due to its low toxicity and stability. mdpi.com Heterogeneous catalysts, such as meglumine (B1676163) or Fe₃O₄-based nanocatalysts, offer advantages like easy separation and reusability. researchgate.net
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs) are inherently atom-economical and have been widely applied to the synthesis of pyrazolopyridines. researchgate.netnih.gov
Safer Solvents & Conditions Minimizing or replacing hazardous organic solvents with greener alternatives. Reactions have been developed using water or ionic liquids as the solvent. mdpi.comSolvent-free reaction conditions, often facilitated by microwave irradiation or grinding, represent a significant improvement in sustainability. nih.gov
Energy Efficiency Using milder reaction conditions to reduce energy consumption. The development of syntheses that proceed at room temperature is a major goal. walshmedicalmedia.comMicrowave-assisted synthesis can dramatically reduce reaction times and energy input compared to conventional heating. researchgate.net

By employing these advanced and sustainable methodologies, chemists can more efficiently access the this compound scaffold for further investigation and application.

Mechanistic Investigations of Chemical Transformations Involving 6 Fluoro 4 Iodo 1h Pyrazolo 3,4 B Pyridine

Exploration of Reactivity at the Iodo Position: Mechanistic Insights into Cross-Coupling Reactions

The carbon-iodine bond at the 4-position of the pyrazolo[3,4-b]pyridine ring is the more labile of the two halogen-carbon bonds, making it a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) with 6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling , which joins an organoboron compound with a halide, is a widely used transformation. For this compound, the reaction would proceed via the oxidative addition of the palladium(0) catalyst to the C-I bond, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and subsequent reductive elimination to yield the 4-aryl- or 4-vinyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The choice of ligands, base, and solvent is crucial for efficient catalysis. libretexts.org

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate formed from the oxidative addition of this compound. Reductive elimination then furnishes the 4-alkynyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine. organic-chemistry.org

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org The mechanism starts with the oxidative addition of the palladium catalyst to the C-I bond of this compound. The resulting palladium complex then coordinates to the alkene, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the final product, a 4-alkenyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine, and a hydridopalladium species, which is then converted back to the active catalyst by a base. libretexts.orgprinceton.edu

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction Catalyst/Ligand Base Solvent Temperature (°C)
Suzuki Pd(PPh₃)₄ or PdCl₂(dppf) Na₂CO₃, K₂CO₃, or Cs₂CO₃ Toluene/Water, Dioxane/Water, or DMF 80-120
Sonogashira Pd(PPh₃)₄ / CuI Et₃N, i-Pr₂NH THF, DMF, or Toluene Room Temp - 80
Heck Pd(OAc)₂ / P(o-tol)₃ Et₃N, K₂CO₃ DMF, Acetonitrile 80-140

This table presents typical conditions for these reactions and may require optimization for the specific substrate.

Copper-Catalyzed Transformations and Alternative Cross-Coupling Modalities

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming C-N, C-O, and C-S bonds. While often requiring higher temperatures than their palladium-catalyzed counterparts, they offer a different reactivity profile. For this compound, a copper-catalyzed coupling with an amine, alcohol, or thiol would likely proceed through an oxidative addition/reductive elimination pathway involving Cu(I) and Cu(III) intermediates.

In recent years, copper-free Sonogashira couplings have gained prominence due to the toxicity and potential for side reactions associated with copper. rsc.orgresearchgate.netnih.govnih.gov These reactions often employ specialized palladium catalysts and ligands that can facilitate the deprotonation of the terminal alkyne without the need for a copper co-catalyst. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Studies at the Fluoro Position of this compound

The fluorine atom at the 6-position of the pyrazolo[3,4-b]pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine (B92270) nitrogen atom. youtube.com This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles. The general mechanism for an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group, in this case, fluoride. nih.govresearchgate.netnih.gov

The rate of the SNAr reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring. Stronger nucleophiles, such as alkoxides and amines, will react more readily. nih.govresearchgate.net The presence of the electron-withdrawing pyrazole (B372694) ring further enhances the electrophilicity of the pyridine ring, facilitating the attack by the nucleophile. nih.gov

Table 2: Reactivity of Nucleophiles in SNAr Reactions with this compound

Nucleophile Product Type Typical Reaction Conditions
Amines (R-NH₂) 6-Amino-4-iodo-1H-pyrazolo[3,4-b]pyridines DMSO, DMF, or NMP; often at elevated temperatures
Alkoxides (R-O⁻) 6-Alkoxy-4-iodo-1H-pyrazolo[3,4-b]pyridines Corresponding alcohol with a base (e.g., NaH) or as a pre-formed salt
Thiols (R-SH) 6-Thioether-4-iodo-1H-pyrazolo[3,4-b]pyridines Aprotic polar solvent with a base (e.g., K₂CO₃)

This table provides illustrative examples; specific conditions will vary based on the nucleophile and substrate.

Electrophilic Aromatic Substitution Patterns and Regioselectivity in this compound

Electrophilic aromatic substitution (SEAr) on the pyrazolo[3,4-b]pyridine ring system is generally more challenging than on electron-rich aromatic systems due to the electron-deficient nature of the pyridine ring. The pyridine nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position (C5 and C7, which is C3 of the pyrazole). However, the pyrazole ring is more susceptible to electrophilic attack than the pyridine ring.

In the case of this compound, the directing effects of the existing substituents must also be considered. The fluorine atom is a deactivating but ortho-, para-director, while the iodine atom is also a deactivating ortho-, para-director. The pyrazole ring itself has positions that are more or less susceptible to electrophilic attack. The most likely position for electrophilic substitution would be the C3 position of the pyrazole ring, which is analogous to the C5 position of the pyridine ring and is activated by the pyrazole nitrogens.

Investigating the Tautomerism and Protropic Transformations of the Pyrazole Ring in this compound

The pyrazole ring in this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This phenomenon, known as annular prototropic tautomerism, can significantly influence the compound's chemical and physical properties, including its reactivity and biological activity. nih.govresearchgate.netport.ac.uk

The equilibrium between the tautomers can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring system. nih.gov Spectroscopic techniques, such as NMR and UV-Vis spectroscopy, combined with quantum mechanical calculations, are powerful tools for studying these tautomeric equilibria. nih.gov For unsymmetrically substituted pyrazoles, one tautomer is often more stable than the other. In the case of this compound, the electronic effects of the fused pyridine ring and the substituents will dictate the preferred tautomeric form.

Theoretical and Computational Chemistry Studies of 6 Fluoro 4 Iodo 1h Pyrazolo 3,4 B Pyridine

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (FMOs), and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For the 1H-pyrazolo[3,4-b]pyridine scaffold, theoretical calculations such as the Atom-in-Molecule (AIM) theory and Natural Bond Orbital (NBO) analysis provide deep insights into its electronic landscape. Studies on the parent scaffold have confirmed the greater stability of the 1H-tautomer over the 2H-tautomer, a crucial factor for its behavior in biological systems.

The electronic structure of 6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine is significantly influenced by its halogen substituents. The highly electronegative fluorine atom at the C6 position acts as a strong electron-withdrawing group, which can enhance the stability of the molecule. Conversely, the iodine atom at the C4 position, being larger and more polarizable, introduces distinct electronic effects.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting a molecule's reactivity. The energy and distribution of these orbitals determine where the molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor). For this scaffold, the HOMO is typically distributed over the fused ring system, while the LUMO is also located across the π-system. The presence of the iodo-substituent is expected to lower the HOMO-LUMO energy gap (ΔE). A smaller gap suggests that the molecule is more polarizable and reactive, making it more prone to electron transfer, a property that can be crucial for its interaction with biological targets. rsc.org

Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), quantify these tendencies. Parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated to predict the molecule's behavior in chemical reactions.

Table 1: Illustrative Electronic Properties for a Halogenated Pyrazolo[3,4-b]pyridine Scaffold

PropertyDescriptionExpected Influence of Substituents
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.The electron-withdrawing fluorine would lower HOMO energy; the effect of iodine is more complex due to its size and polarizability.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Both halogens would lower the LUMO energy, increasing electrophilicity, with iodine having a significant effect. rsc.org
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.Expected to be narrowed by the iodo-substituent, indicating higher reactivity compared to non-iodinated analogues. rsc.org
Dipole Moment (µ) Measure of the net molecular polarity.The opposing effects of the fluoro and iodo groups would result in a complex net dipole moment.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons.Expected to be relatively high, indicating a good capacity to act as an electrophile in reactions.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Conformational analysis is critical for understanding how a molecule adopts its three-dimensional shape, which governs its ability to bind to a receptor. The core of this compound is a fused bicyclic system, which is inherently rigid and planar. This planarity has been confirmed in crystallographic studies of related compounds, such as 3-iodo-1H-pyrazolo[3,4-b]pyridine, which show a minimal dihedral angle between the pyrazole (B372694) and pyridine (B92270) rings.

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational flexibility of molecules over time, especially those with flexible side chains attached to a rigid core. For derivatives of this compound, MD simulations would be employed to:

Sample the rotational freedom of substituents attached to the scaffold.

Analyze the stability of different conformations in various environments (e.g., in water or a lipid bilayer).

Study the dynamic interactions between the molecule and its biological target, revealing how binding modes can evolve over time.

Semi-empirical methods, such as AM1, have been successfully used to determine the minimal energy conformations of related pyrazolo[3,4-b]pyridine derivatives, showing that their geometry can closely mimic that of other known pharmacophores. researchgate.net Such studies reveal that the core scaffold provides a stable platform for positioning functional groups in precise orientations for optimal target interaction.

Prediction of Reaction Pathways and Transition States for Derivatives of this compound

Computational chemistry plays a vital role in understanding and predicting the outcomes of chemical syntheses. The synthesis of the pyrazolo[3,4-b]pyridine ring system often involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. When using non-symmetrical reagents, a mixture of regioisomers can be formed.

Theoretical calculations can elucidate the reaction mechanism and predict the major product. By mapping the potential energy surface of the reaction, chemists can:

Identify the transition state structures for competing reaction pathways.

Calculate the activation energies associated with each transition state.

Determine the thermodynamic stability of the final products.

The pathway with the lowest activation energy will be the most kinetically favored, leading to the major product. For instance, in reactions involving dicarbonyls, it has been shown that the more electrophilic carbonyl group is attacked first. researchgate.net Computational studies can precisely quantify this electrophilicity, confirming experimental observations and guiding the choice of reactants and conditions to achieve high regioselectivity. researchgate.net This predictive power is invaluable for designing efficient synthetic routes to specific, complex derivatives of the this compound scaffold.

Development of QSAR Models and Ligand Design Principles based on the this compound Scaffold

The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in inhibitors for a wide range of biological targets, including various kinases (CDKs, TBK1, c-Met) and receptors. acs.orgrsc.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, used to build mathematical models that correlate a molecule's structural features with its biological activity.

For the pyrazolo[3,4-b]pyridine scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed. nih.gov This process involves:

Synthesizing a library of analogues with diverse substituents at various positions.

Measuring the biological activity (e.g., IC₅₀) of each compound against a specific target.

Computationally aligning the set of molecules.

Calculating steric and electrostatic fields around each molecule.

Generating a statistical model that relates the field values to the observed biological activity.

These models produce contour maps that highlight regions where steric bulk or specific electrostatic charges are either favorable or unfavorable for activity, guiding the design of more potent and selective inhibitors. For example, studies on CDK inhibitors revealed that a 2,6-difluorophenyl substitution was critical for potent activity, a finding rationalized by X-ray crystallography showing key hydrogen bonds with the protein backbone. nih.gov Similarly, ADME (Absorption, Distribution, Metabolism, and Excretion) properties are often predicted in silico to ensure that potent compounds also possess favorable pharmacokinetic profiles. rsc.orgrsc.org

Table 2: General Principles for Ligand Design based on the Pyrazolo[3,4-b]pyridine Scaffold

Design PrincipleRationaleExample Application
Scaffold Hopping & Isosterism Replacing a known core with the pyrazolo[3,4-b]pyridine scaffold while maintaining key interactions.Designing isosteres of the antimalarial drug mefloquine. researchgate.net
Structure-Based Design (SBDD) Using the 3D structure of the target protein to design complementary ligands.Docking studies to place substituents into specific pockets of the TBK1 active site. acs.org
Exploring Substituent Space Systematically modifying substituents (R¹, R³, R⁴, R⁵, R⁶) to probe for improved potency, selectivity, and pharmacokinetic properties.Introducing alkylamino side chains to enhance activity against adenosine (B11128) receptors. acs.org
Modulating Physicochemical Properties Tuning properties like lipophilicity (LogP) and polar surface area (PSA) to improve drug-likeness and cell permeability.In silico screening using tools like SwissADME to predict GI absorption and blood-brain barrier penetration. rsc.org
Targeting Key Interactions Incorporating functional groups that can form specific hydrogen bonds or other interactions with key residues in the active site.Utilizing the pyrazole N-H and pyridine nitrogen as hydrogen bond donor/acceptor sites, a common feature in kinase inhibitor binding. nih.gov

Solvation Effects and Intermolecular Interactions Involving this compound

The behavior of a molecule is profoundly influenced by its interactions with its environment. For this compound, several key non-covalent interactions are expected to govern its behavior in both the solid state and in solution.

Hydrogen Bonding: The pyrrole-like N-H group at the N1 position is a strong hydrogen bond donor, while the pyridine-like nitrogen at N7 is a hydrogen bond acceptor. This allows for the formation of robust N-H···N hydrogen bonds, leading to the self-assembly of molecules into dimers, trimers, or catemeric (chain-like) structures in the crystal lattice. semanticscholar.org

Halogen Bonding: The iodine atom at C4 is a potent halogen bond donor. Due to the electron-withdrawing nature of the aromatic ring, the electron density around the iodine atom is anisotropically distributed, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the C-I bond axis. researchgate.net This σ-hole can engage in strong, directional attractive interactions with nucleophiles like nitrogen or oxygen atoms. This C-I···N halogen bond is a critical interaction in crystal engineering and ligand-receptor binding.

π–π Stacking: The planar, aromatic nature of the fused ring system facilitates π–π stacking interactions, further stabilizing crystal packing and contributing to binding with aromatic residues in proteins.

The solvent environment plays a crucial role in modulating these interactions. Computational studies use both implicit (e.g., Polarizable Continuum Model, PCM) and explicit solvation models to simulate these effects. mdpi.com Studies on related halogenated nitrogen heterocycles show that increasing solvent polarity can significantly alter the nature of intermolecular interactions. nih.gov In highly competitive solvents like water, weak interactions can be difficult to observe, but they can be potentiated within the confined space of a receptor's active site. nih.govjyu.fi Understanding these solvation effects is critical for translating solid-state structural data into predictions of behavior in a biological medium.

Advanced Analytical and Spectroscopic Methodologies for the Elucidation of 6 Fluoro 4 Iodo 1h Pyrazolo 3,4 B Pyridine

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of novel compounds like pyrazolo[3,4-b]pyridine derivatives. researchgate.netresearchgate.net It provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. This level of precision is critical in distinguishing between isomers and confirming the successful synthesis of the target compound.

In the analysis of pyrazolo[3,a-b]pyridine derivatives, HRMS is routinely used to verify the molecular weight of the synthesized compounds. nih.govrsc.org For instance, in the synthesis of a novel 3,3'-bipyrazolo[3,4-b]pyridine, HRMS was employed to determine the structure of the compound. researchgate.net Furthermore, the fragmentation patterns observed in the mass spectrum can provide valuable structural information, helping to piece together the connectivity of the molecule. researchgate.net

Impurity profiling is another critical application of HRMS in the analysis of "6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine". The high sensitivity and resolution of HRMS enable the detection and identification of even minor impurities that may be present from starting materials, by-products of the reaction, or degradation products. This is of paramount importance in pharmaceutical development, where the presence of unknown impurities can have significant implications.

Advanced NMR Spectroscopy Techniques for Tautomeric Analysis and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For pyrazolo[3,4-b]pyridine systems, which can exist in different tautomeric forms, advanced NMR techniques are particularly insightful. nih.gov Theoretical calculations on the parent 1H-pyrazolo[3,4-b]pyridine have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer. nih.gov

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the protons and carbons in the molecule, complex structures often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment of all signals. researchgate.netmdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule.

Studies on various pyrazolo[3,4-b]pyridine derivatives have demonstrated the utility of these 2D NMR techniques in confirming their proposed structures. researchgate.netnih.gov For example, in a series of novel pyrazolo[3,4-b]pyridines, the characteristic chemical shifts of protons H-3 and H-5 were identified, confirming the formation of the pyrazolo[3,4-b]pyridine ring. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable 2D NMR techniques for determining the spatial proximity of atoms within a molecule. youtube.com Unlike COSY, which shows through-bond correlations, NOESY and ROESY detect through-space interactions between protons that are close to each other, typically within 5 Å. youtube.com

These techniques are crucial for:

Conformational Analysis : Determining the preferred three-dimensional arrangement of the molecule in solution.

Stereochemistry Elucidation : Distinguishing between different stereoisomers.

Tautomeric Analysis : Providing evidence for the dominant tautomeric form by observing spatial correlations that are only possible in one tautomer.

The intensity of the cross-peaks in a NOESY spectrum is proportional to the inverse sixth power of the distance between the interacting protons, providing a qualitative and sometimes semi-quantitative measure of internuclear distances. youtube.com

X-ray Crystallography and Solid-State Structure Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular geometry and packing in the crystal lattice. mdpi.commdpi.com

For pyrazolo[3,4-b]pyridine derivatives, X-ray crystallography has been instrumental in:

Confirming Connectivity : Unequivocally establishing the atomic connections within the molecule.

Determining Tautomeric Form : Identifying the specific tautomer that exists in the solid state.

Analyzing Intermolecular Interactions : Revealing details about hydrogen bonding, halogen bonding, and π-π stacking interactions that stabilize the crystal structure. nih.govresearchgate.net

For instance, the crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine revealed that the molecule is essentially planar and forms inversion dimers through N—H⋯N hydrogen bonds. nih.govresearchgate.net Furthermore, C—I⋯N halogen bonds link these dimers into zigzag chains. nih.govresearchgate.net Such detailed structural information is invaluable for understanding the physical properties of the compound and for designing new molecules with specific desired properties.

Crystallographic Data for a Related Compound: 3-Iodo-1H-pyrazolo[3,4-b]pyridine
ParameterValue
Chemical FormulaC₆H₄IN₃ nih.gov
Molecular Weight245.02 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupC2/c researchgate.net
a (Å)10.7999 (13) nih.gov
b (Å)7.7939 (9) nih.gov
c (Å)17.406 (2) nih.gov
β (°)101.748 (2) nih.gov
Volume (ų)1434.5 (3) nih.gov
Z8 nih.gov

Application of Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Polymorphism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a powerful tool for identifying functional groups. researchgate.netjst.go.jp These techniques are complementary, as some vibrational modes may be strong in the IR spectrum and weak in the Raman spectrum, and vice versa. sci-hub.st

For "this compound," FT-IR and Raman spectroscopy can be used to:

Confirm the presence of key functional groups, such as the N-H bond in the pyrazole (B372694) ring, C-F, and C-I bonds.

Provide a characteristic "fingerprint" spectrum for the compound, which can be used for identification and quality control.

Furthermore, Raman spectroscopy is a particularly effective technique for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. azom.comspectroscopyonline.comlbt-scientific.com Different polymorphs can have distinct physical properties, and Raman spectroscopy can differentiate between them based on subtle shifts in the vibrational frequencies, especially in the low-frequency region which is sensitive to the crystal lattice vibrations. azom.comspectroscopyonline.com

Characteristic Vibrational Frequencies for Pyrazolo[3,4-b]pyridine Derivatives
Functional GroupTypical Wavenumber (cm⁻¹)Technique
N-H stretch~3400-3200FT-IR jst.go.jp
C=N stretch~1620FT-IR jst.go.jp
Aromatic C-H stretch~3100-3000FT-IR jst.go.jp
Lattice Vibrations (Polymorphism)< 200Raman azom.comspectroscopyonline.com

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Elucidation (if applicable to derivatives)

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. While "this compound" itself is not chiral, derivatives of this scaffold could be synthesized that contain stereocenters.

In such cases, VCD and ECD would be powerful tools for:

Assigning Absolute Configuration : By comparing the experimentally measured spectra with those predicted from quantum chemical calculations for each enantiomer, the absolute stereochemistry can be determined.

Studying Conformation in Solution : Chiroptical spectra are sensitive to the conformational preferences of molecules in solution.

The application of these techniques would be crucial in the development of enantiomerically pure pyrazolo[3,4-b]pyridine-based drug candidates, where the biological activity often resides in only one of the enantiomers.

6 Fluoro 4 Iodo 1h Pyrazolo 3,4 B Pyridine As a Versatile Synthetic Building Block and Chemical Probe

Construction of Diverse Heterocyclic Architectures Utilizing 6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine

The pyrazolo[3,4-b]pyridine core is a cornerstone in the synthesis of numerous heterocyclic compounds. mdpi.com The presence of the iodo and fluoro substituents on the this compound scaffold provides reactive sites for various coupling and cyclization reactions, enabling the construction of more complex, polycyclic systems.

One of the primary strategies for elaborating the pyrazolo[3,4-b]pyridine skeleton involves forming a new pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or constructing a pyrazole ring on a pyridine template. mdpi.com For instance, 5-aminopyrazoles can react with a variety of 1,3-dicarbonyl compounds or their equivalents to yield the pyrazolo[3,4-b]pyridine core. nih.gov The regioselectivity of these reactions, which determines the final substitution pattern, is often influenced by the electrophilicity of the carbonyl groups in the dicarbonyl compound. nih.gov

Furthermore, cascade reactions offer an efficient route to diversified pyrazolo[3,4-b]pyridine frameworks. A notable example is the 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, which can be modulated to produce halogenated or non-halogenated products. nih.gov This method has demonstrated good functional group tolerance and excellent regioselectivity, even allowing for the modification of natural products. nih.gov

The Vilsmeier-Haack reaction represents another powerful tool for constructing novel architectures, such as the synthesis of a 3,3′-bipyrazolo[3,4-b]pyridine scaffold from 5-acetylamino-3-methyl-1-phenylpyrazole. nih.gov This highlights the potential for creating dimeric and more elaborate structures based on the pyrazolo[3,4-b]pyridine motif.

The reactivity of the iodo group at the 4-position is particularly useful for introducing a variety of substituents through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions pave the way for a vast array of derivatives with tailored electronic and steric properties.

Reaction TypeReactantsProduct TypeReference
Cyclocondensation5-Aminopyrazole, 1,3-Dicarbonyl Compound1H-Pyrazolo[3,4-b]pyridine nih.gov
Cascade Cyclization5-Aminopyrazole, Alkynyl AldehydeFunctionalized Pyrazolo[3,4-b]pyridine nih.gov
Vilsmeier-Haack5-Acetamidopyrazole derivativeBipyrazolo[3,4-b]pyridine nih.gov
Gould-Jacobs Reaction3-Aminopyrazole (B16455), Diethyl 2-(ethoxymethylene)malonate4-Chloro-1H-pyrazolo[3,4-b]pyridine nih.gov

Scaffold Hopping and Bioisosteric Replacement Studies Based on this compound

Scaffold hopping and bioisosteric replacement are crucial strategies in drug discovery aimed at identifying novel molecular frameworks with improved pharmacological profiles. researchgate.netnih.gov The this compound scaffold serves as an excellent starting point for such studies due to its drug-like properties and the synthetic handles it provides for modification.

Bioisosterism involves the substitution of atoms or groups with others that have similar physical or chemical properties, leading to compounds with comparable biological activity. researchgate.net The fluorine atom on the pyrazolo[3,4-b]pyridine core is a classic bioisostere of a hydrogen atom or a methyl group, and its presence can significantly influence metabolic stability and binding affinity. researchgate.net The pyrazolo[3,4-b]pyridine nucleus itself can be considered a bioisostere for other bicyclic heteroaromatic systems, such as purines or indazoles, which are prevalent in many biologically active molecules.

Scaffold hopping, a more drastic approach, involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity. researchgate.net The versatility of the this compound allows medicinal chemists to explore diverse chemical space by generating libraries of analogues. For example, by replacing a known pharmacophore with the pyrazolo[3,4-b]pyridine core, researchers can investigate new binding modes and potentially circumvent existing patents.

An example of applying these principles can be seen in the development of kinase inhibitors, where the pyrazolo[3,4-b]pyridine scaffold has been used as a "hinge-binding" motif, mimicking the interactions of the natural ATP ligand. The fluorine atom can enhance these interactions through hydrogen bonding, while the iodine atom provides a site for introducing various side chains to explore different pockets of the enzyme's active site.

StrategyDescriptionApplication ExampleReference
Bioisosteric ReplacementSwapping functional groups with others having similar biological properties.Replacing a phenyl ring with a pyridine or pyrazole to modulate solubility and metabolism. researchgate.netresearchgate.net
Scaffold HoppingReplacing the core framework of a molecule with a different scaffold.Using the pyrazolo[3,4-b]pyridine core to replace an indole (B1671886) or quinoline (B57606) scaffold in a lead compound. researchgate.netnih.gov
Fragment-Based DesignUsing small molecular fragments to build up a lead compound.The pyrazolo[3,4-b]pyridine moiety can serve as a starting fragment for inhibitor design.

Development of Fluorescent Probes and Labels Incorporating the this compound Moiety

The inherent photophysical properties of the pyrazolo[3,4-b]pyridine core make it an attractive scaffold for the development of fluorescent probes and labels. nih.gov These compounds can exhibit significant fluorescence with high quantum yields, which is essential for sensitive detection in biological and material science applications. mdpi.commdpi.com

The synthetic accessibility of the this compound allows for the straightforward introduction of various fluorophores and recognition elements. The iodo group at the 4-position is a key functional handle for attaching moieties that can modulate the fluorescent properties upon binding to a specific analyte. For instance, coupling with a dipicolylamine group, a known chelator for metal ions, can lead to fluorescent sensors for cations like Zn²⁺. mdpi.com The fluorescence of such probes is often based on mechanisms like Photoinduced Electron Transfer (PET), where the binding of the target ion alters the electronic properties of the system, leading to a detectable change in fluorescence emission. mdpi.com

Researchers have synthesized novel pyrazolo[3,4-b]pyridines with large Stokes shifts, which is the difference between the maximum absorption and emission wavelengths. mdpi.com A large Stokes shift is highly desirable for fluorescent probes as it minimizes self-quenching and improves the signal-to-noise ratio.

The fluorine atom can also play a role in fine-tuning the photophysical properties. Its electron-withdrawing nature can influence the energy levels of the molecular orbitals, potentially leading to shifts in the absorption and emission spectra and affecting the quantum yield.

Probe/Label TypeTarget AnalytePrinciple of DetectionReference
Metal Ion SensorZn²⁺, Mg²⁺Photoinduced Electron Transfer (PET) mdpi.com
Amyloid Plaque Probeβ-Amyloid PlaquesSelective binding and fluorescence enhancement mdpi.com
General Fluorescent LabelBiomoleculesCovalent attachment to target molecule

Applications in Materials Chemistry as a Precursor for Advanced Functional Materials

The rigid, planar structure and tunable electronic properties of the this compound scaffold make it a promising building block for advanced functional materials. Its ability to participate in various cross-coupling reactions allows for the synthesis of conjugated polymers and small molecules with tailored optoelectronic properties.

In the field of organic electronics, derivatives of pyrazolo[3,4-b]pyridine have been investigated for their potential use in Organic Light-Emitting Diodes (OLEDs). mdpi.com The high fluorescence quantum yields of some pyrazolo[3,4-b]quinoline derivatives suggest their suitability as emissive materials. mdpi.com By carefully selecting the substituents on the pyrazolo[3,4-b]pyridine core, it is possible to tune the emission color and improve device efficiency and stability.

The iodo group on the this compound is a key feature for polymerization reactions. For example, it can be used in Sonogashira or Stille cross-coupling reactions to create conjugated polymers. These polymers can exhibit interesting electronic and photophysical properties, making them candidates for applications in organic solar cells, field-effect transistors, and chemical sensors.

Furthermore, the fluorine atom can enhance the performance of these materials. Fluorination of conjugated polymers is known to lower the HOMO and LUMO energy levels, which can improve air stability and facilitate electron injection/transport in electronic devices.

Material TypePotential ApplicationKey Structural FeatureReference
Conjugated PolymersOrganic Solar Cells, OFETsExtended π-conjugation via cross-coupling
Emissive MaterialsOrganic Light-Emitting Diodes (OLEDs)High fluorescence quantum yield mdpi.com
Functional DyesChemical SensorsEnvironment-sensitive fluorescence

Design and Synthesis of Ligands for Metal Catalysis Incorporating the this compound Scaffold

The nitrogen atoms within the pyrazolo[3,4-b]pyridine ring system possess lone pairs of electrons that can coordinate to metal centers, making this scaffold a viable platform for the design of new ligands for metal catalysis. The ability to systematically modify the substituents on the ring allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn can influence their catalytic activity and selectivity.

The this compound offers multiple points for modification to create bidentate or polydentate ligands. For instance, the iodo group at the 4-position can be replaced with a phosphine, amine, or other coordinating group through cross-coupling reactions. This, combined with the nitrogen atoms of the pyrazole and pyridine rings, can lead to the formation of stable chelate complexes with a variety of transition metals.

The fluorine atom can also exert a significant electronic effect on the ligand and, consequently, on the metal center. Its electron-withdrawing nature can make the metal center more electrophilic, which can be beneficial for certain catalytic transformations.

While the direct application of this compound itself as a ligand in catalysis is not extensively documented in the provided search results, the general principles of ligand design and the synthetic versatility of the pyrazolo[3,4-b]pyridine core strongly suggest its potential in this area. The development of chiral ligands based on this scaffold could also be a promising avenue for asymmetric catalysis.

Ligand TypePotential Metal ComplexPotential Catalytic Application
Bidentate N,N-LigandPalladium, Copper, RutheniumCross-coupling reactions, Oxidation
Bidentate N,P-LigandRhodium, IridiumAsymmetric hydrogenation
Pincer LigandPlatinum, NickelC-H activation

Structure Reactivity Relationships and Design Principles for 6 Fluoro 4 Iodo 1h Pyrazolo 3,4 B Pyridine Derivatives

Influence of Substituent Effects on Reactivity and Selectivity in Chemical Transformations

The reactivity and selectivity of 6-fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine in chemical transformations, particularly in palladium-catalyzed cross-coupling reactions, are significantly influenced by the electronic nature and position of its substituents. The pyrazolo[3,4-b]pyridine core itself possesses a polarized electronic structure, with the pyrazole (B372694) ring being electron-rich and the pyridine (B92270) ring being electron-deficient. sigmaaldrich.com This inherent electronic distribution, further modulated by the fluoro and iodo substituents, dictates the regioselectivity and efficiency of reactions like Suzuki-Miyaura and Sonogashira couplings.

The iodine atom at the C4 position and the fluorine atom at the C6 position create a dihalogenated system with distinct reactivity profiles. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-F bond, allowing for selective functionalization at the C4 position. acs.org This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-F bond.

The nature of the substituent on the incoming coupling partner (e.g., the boronic acid in a Suzuki reaction) also plays a crucial role. Electron-rich boronic acids tend to give good yields in couplings with halogenated pyrazolopyridines. nih.gov In contrast, electron-deficient boronic acids may lead to lower yields, as the transmetalation step is slowed down. researchgate.net

A summary of expected reactivity in cross-coupling reactions is presented in the table below.

Reaction TypePosition of ReactivityInfluence of 6-Fluoro GroupInfluence of Substituent on Coupling Partner
Suzuki-Miyaura C4 (due to C-I bond)Generally activatingElectron-donating groups are favorable
Sonogashira C4 (due to C-I bond)Generally activatingSteric bulk can hinder the reaction
Heck C4 (due to C-I bond)Generally activatingElectron-rich alkenes are favorable
Buchwald-Hartwig C4 (due to C-I bond)Generally activatingAmine nucleophilicity is key

Stereoelectronic Effects and Conformational Analysis Governing Reactivity

Stereoelectronic effects, which encompass the interplay of orbital overlap and electronic properties, are critical in determining the reactivity and conformational preferences of this compound derivatives. The geometry of the molecule, particularly the orientation of substituents relative to the heterocyclic core, can significantly impact transition state energies and, consequently, reaction outcomes.

The 1H-pyrazolo[3,4-b]pyridine system is known to be planar. mdpi.com The introduction of a fluorine atom at the C6 position can influence the local electronic environment and may lead to subtle changes in bond lengths and angles. Computational studies on related pyrazolo[3,4-b]pyridine derivatives have shown that the pyrazolo portion can act as a hydrogen bond donor, which can influence the conformation of larger derivatives in solution and in biological systems. mdpi.comrsc.org

In the context of cross-coupling reactions, the conformation of the substrate as it approaches the catalyst is crucial. For instance, in Suzuki-Miyaura reactions, the orientation of the aryl halide with respect to the palladium catalyst during the oxidative addition step is a key determinant of the reaction rate. While the planarity of the pyrazolopyridine ring is generally maintained, bulky substituents at neighboring positions could potentially lead to steric hindrance and influence the approach of the catalyst.

The lone pairs of the nitrogen atoms in the pyrazole and pyridine rings also play a significant stereoelectronic role. Their orientation can influence the molecule's electrostatic potential and its interaction with reagents and catalysts. The greater stability of the 1H-tautomer over the 2H-tautomer in pyrazolo[3,4-b]pyridines has been attributed to favorable electronic arrangements. sciepub.com

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. For this compound derivatives, QSRR models could be developed to predict their reactivity in various chemical transformations.

While specific QSRR studies on this exact scaffold are not widely reported, principles from related systems can be applied. The Hammett equation, a cornerstone of QSRR, relates reaction rates and equilibrium constants to the electronic properties of substituents on an aromatic ring. wikipedia.org The Hammett substituent constant (σ) quantifies the electronic effect of a substituent. For the this compound system, substituents can be introduced at various positions, and their electronic effects can be correlated with reaction outcomes.

For instance, in a series of N1-substituted derivatives, the Hammett parameters of the N1-substituent could be correlated with the rate of a Suzuki-Miyaura coupling at the C4 position. A positive ρ (rho) value in the Hammett equation would indicate that electron-withdrawing substituents on the N1-position accelerate the reaction, while a negative ρ value would suggest that electron-donating groups are favorable. Studies on the dissociation of substituted pyridinium (B92312) ions have shown that the Hammett ρ value is influenced by the electronic nature of the heterocyclic core.

A hypothetical QSRR study could involve synthesizing a library of this compound derivatives with varying substituents at the N1 or C3 positions and measuring their reaction rates in a standardized cross-coupling reaction. The resulting data could be used to build a predictive model.

Hypothetical Hammett Plot for a Suzuki-Miyaura Reaction of N1-Substituted 6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridines

N1-Substituent (R)Hammett Constant (σp)log(k/k₀) (Hypothetical)
-H0.000.00
-CH₃-0.17-0.20
-OCH₃-0.27-0.35
-Cl0.230.25
-NO₂0.780.85

This table illustrates the type of data that would be collected for a QSRR analysis.

Future Perspectives and Emerging Research Directions for 6 Fluoro 4 Iodo 1h Pyrazolo 3,4 B Pyridine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex heterocyclic compounds is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of reaction control, scalability, safety, and the rapid generation of compound libraries.

For a molecule like 6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine, flow chemistry could enable more precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly crucial for managing potentially exothermic reactions or handling unstable intermediates. A microwave–flow hybrid approach has been successfully used for the synthesis of pyrazolo[3,4-b]pyridine derivatives, demonstrating the feasibility of such techniques for this class of compounds mdpi.com.

Automated synthesis platforms, which combine robotics with software for experimental design and execution, could be employed to rapidly explore the chemical space around the this compound core. biorxiv.orgrsc.org By systematically varying reagents and reaction conditions, these platforms can accelerate the discovery of new derivatives with optimized properties for various applications, including the generation of libraries for drug discovery. biorxiv.org

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound Derivatives

ParameterBatch SynthesisFlow Synthesis
Heat Transfer Limited by vessel surface areaExcellent, due to high surface-area-to-volume ratio
Mass Transfer Often diffusion-limitedEnhanced, leading to faster reactions
Safety Handling of large volumes of hazardous materialsSmaller reaction volumes, inherently safer
Scalability Challenging, often requires re-optimizationStraightforward by running the system for longer
Reproducibility Can be variable between batchesHigh, due to precise process control

Exploration of Photocatalytic and Electrocatalytic Transformations

The presence of both an electron-withdrawing fluorine atom and a versatile iodine atom makes this compound an excellent candidate for photocatalytic and electrocatalytic transformations. These modern synthetic methods offer mild and selective ways to functionalize heterocyclic systems.

Photocatalysis: The carbon-iodine bond is particularly amenable to photocatalytic activation. Visible-light-driven photocatalysis could be used to generate a pyridinyl radical from the iodo-substituted ring, which can then participate in a variety of cross-coupling reactions to introduce new functional groups at the 4-position. researchgate.netprinceton.edu This approach avoids the harsh conditions often required for traditional cross-coupling reactions and offers a greener alternative. For instance, photocatalytic C-N cross-coupling has been demonstrated for related systems, suggesting the potential for amination reactions. princeton.edu

Electrocatalysis: Electrochemical methods provide another powerful tool for the functionalization of pyridines and related N-heteroarenes. nih.govacs.org The electron-deficient nature of the pyridine (B92270) ring in the target molecule, enhanced by the fluorine substituent, could facilitate reductive electrochemical transformations. For example, electrochemical carboxylation of pyridines using CO2 has been reported, with the regioselectivity being controlled by the choice of the electrochemical cell setup. nih.gov This suggests the possibility of selectively introducing a carboxylic acid group at either the C4 or C5 position of the pyrazolo[3,4-b]pyridine core.

Advanced Materials Applications

The pyrazolo[3,4-b]pyridine scaffold is a "medicinally privileged structure" and has also been explored for applications in materials science, such as in the development of chemosensors and corrosion inhibitors. nih.govresearchgate.net The unique electronic properties of this compound make it a promising candidate for advanced materials.

The fused aromatic system, combined with the electron-withdrawing fluorine and the potential for further functionalization at the iodine position, suggests that derivatives of this compound could exhibit interesting photophysical properties. Pyrazoline derivatives, which share a similar five-membered nitrogen-containing ring, have been investigated as materials for organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields. researchgate.net Donor-acceptor based pyridine derivatives have also been utilized as electron transporting materials in OLEDs. rsc.org By strategically introducing electron-donating or -accepting groups through the iodo-functionality, it may be possible to tune the HOMO and LUMO energy levels of the pyrazolo[3,4-b]pyridine core to create novel materials for organic electronics.

Table 2: Potential Advanced Materials Applications for this compound Derivatives

Application AreaRationalePotential Modification Strategy
Organic Light-Emitting Diodes (OLEDs) Tunable electronic properties and potential for high quantum yield. rsc.orgresearchgate.netSuzuki or Sonogashira coupling at the C4-iodo position to introduce conjugated moieties.
Chemosensors The nitrogen atoms in the heterocyclic core can act as binding sites for metal ions or other analytes. nih.govFunctionalization with specific recognition units to enhance selectivity.
Corrosion Inhibitors Heterocyclic compounds can adsorb on metal surfaces and inhibit corrosion. nih.govIntroduction of long alkyl chains or other surface-active groups.

Challenges and Opportunities in the Scalable Synthesis of this compound

The scalable synthesis of complex, highly functionalized heterocyclic compounds like this compound for pharmaceutical or materials applications presents both challenges and opportunities. amazonaws.cominternational-pharma.comagcpharmachemicals.com

Challenges:

Regioselectivity: The introduction of substituents at specific positions on the heterocyclic scaffold can be challenging and may require the use of protecting groups and multiple synthetic steps. nih.gov

Halogenation: The selective introduction of both fluorine and iodine atoms at the desired positions requires careful control of reaction conditions.

Purification: The purification of intermediates and the final product can be complex, especially on a large scale. international-pharma.com

Safety: The use of hazardous reagents and the potential for exothermic reactions necessitates careful process safety assessment. amazonaws.com

Opportunities:

Process Optimization: There is a significant opportunity to develop more efficient and streamlined synthetic routes. This could involve the use of one-pot or tandem reactions to reduce the number of steps.

Catalysis: The development of novel catalysts, including metal-catalysts and organocatalysts, could improve the efficiency and selectivity of key synthetic steps. nih.govresearchgate.net

Continuous Manufacturing: The implementation of continuous flow processes could address many of the challenges associated with batch production, including improved safety, scalability, and consistency. mdpi.com

Green Chemistry: There is a growing demand for more environmentally friendly synthetic methods. mdpi.com The development of catalytic and solvent-minimized processes would be a significant advancement.

Untapped Reactivity Profiles and Novel Reaction Discoveries

The dual halogenation of the pyrazolo[3,4-b]pyridine core in this compound opens the door to a wide range of unexplored chemical transformations. The distinct reactivity of the C-F and C-I bonds provides opportunities for selective functionalization.

The C-I bond is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. rsc.orgnih.gov These reactions would allow for the introduction of a wide array of substituents at the 4-position, including aryl, alkynyl, and amino groups, thereby enabling the synthesis of diverse compound libraries for screening. biorxiv.org

The C-F bond is generally more robust, but its activation under specific conditions could lead to novel transformations. Furthermore, the pyrazole (B372694) and pyridine rings themselves offer sites for further functionalization. For example, the pyrazole nitrogen can be alkylated or arylated, and the pyridine ring can undergo nucleophilic aromatic substitution, particularly given the activating effect of the fluorine substituent.

The exploration of multicomponent reactions (MCRs) involving this scaffold could also lead to the rapid assembly of complex and diverse molecular architectures. nih.govresearchgate.net The discovery of novel reactions and the full elucidation of the reactivity of this compound will undoubtedly pave the way for its application in various fields of chemical science.

Q & A

Q. What are the common synthetic routes for preparing 6-fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine derivatives?

The synthesis typically involves cyclocondensation or one-pot multicomponent reactions. For example:

  • Cyclocondensation : Reacting 5-amino-3-aryl-1H-pyrazoles with α-methylene ketones (e.g., acetophenones) in ethanolic KOH yields pyrazolo[3,4-b]pyridine scaffolds. Substituents like fluorine and iodine can be introduced via halogenation at specific positions .
  • Multicomponent reactions : Using pyrazole-4-carbaldehydes with arylethanones or acetylacetones in the presence of catalysts like ammonium acetate or triethylamine generates fused heterocycles. Iodo-substitution can be achieved via post-synthetic electrophilic iodination .

Q. How are pyrazolo[3,4-b]pyridine derivatives characterized structurally?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions. For example, coupling constants in 1H^1H NMR distinguish between isomeric products .
  • X-ray crystallography : Resolves crystal packing and confirms fused-ring geometry, as demonstrated in studies of tert-butyl-substituted derivatives .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with pyrazolo[3,4-b]pyridine scaffolds?

These compounds exhibit diverse bioactivities:

  • Antiparasitic : 4-Anilino derivatives show potent anti-leishmanial activity (IC50_{50} values as low as 0.12 μM) via inhibition of promastigote growth .
  • Anticancer : Fluorinated derivatives interact with kinase targets, as seen in studies of pyrazolo[3,4-b]pyridine-based protein kinase inhibitors .
  • Antimicrobial : Substituted analogs demonstrate antibacterial and antifungal properties, attributed to electron-withdrawing groups like fluorine enhancing membrane penetration .

Advanced Research Questions

Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives be achieved?

Chiral-at-metal Rh(III) catalysts enable asymmetric Friedel–Crafts alkylation/cyclization. For example, reacting 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles yields enantiomerically pure derivatives (85–99% enantiomeric excess) via a stereocontrolled transition state .

Q. What computational methods are used to predict bioactivity and optimize pyrazolo[3,4-b]pyridine derivatives?

  • QSAR modeling : Hydrophobic (log P) and steric (Sterimol) parameters correlate with anti-leishmanial activity. For instance, 3'-diethylaminomethyl substituents enhance potency by balancing lipophilicity and target binding .
  • Molecular docking : AM1 semiempirical methods predict binding modes to targets like acetylcholinesterase or kinase domains. Overlaying low-energy conformers with reference drugs (e.g., amodiaquine) guides structural optimization .

Q. How do reaction conditions influence regioselectivity in pyrazolo[3,4-b]pyridine synthesis?

  • Catalyst choice : Basic catalysts (KOH) favor condensation with symmetric ketones, while acidic conditions promote cyclization with unsymmetric ketones, leading to isomeric mixtures .
  • Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution for halogen introduction, whereas aqueous media improve green synthesis yields in multicomponent reactions .

Q. What strategies address contradictions in biological activity data across studies?

  • Substituent analysis : Fluorine at position 6 enhances metabolic stability but may reduce solubility, complicating SAR interpretations. Comparative studies using log P and IC50_{50} values reconcile discrepancies .
  • Target validation : Profiling derivatives against isoform-specific kinases or parasitic strains clarifies mechanism-driven activity variations .

Methodological Considerations

Q. How are metal-organic frameworks (MOFs) utilized in pyrazolo[3,4-b]pyridine synthesis?

Fe3_3O4_4@Zr-MOFs act as magnetically recoverable catalysts, enabling efficient spiro-pyrazolo[3,4-b]pyridine synthesis. The porous structure increases surface area, improving reaction kinetics and yield (up to 92%) while allowing easy catalyst reuse .

Q. What green chemistry approaches are applicable to pyrazolo[3,4-b]pyridine synthesis?

  • Meglumine catalysis : This non-toxic catalyst promotes one-pot reactions in water, achieving 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives with >80% yield and minimal waste .
  • Solvent-free conditions : Thermal cyclocondensation under N2_2 atmosphere reduces environmental impact and enhances purity .

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